Linker Length: Glycine vs. β‑Alanine and DNA Gyrase Binding
The glycine‑derived side‑chain of N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine places the terminal carboxylate one methylene unit closer to the coumarin ring than the β‑alanine analog (CAS 306280‑16‑0). This distance difference is predicted to alter hydrogen‑bonding geometry within the ATP‑binding pocket of DNA gyrase B, where coumarin‑based inhibitors compete with ATP via interactions mediated by the conserved Asp73 and Asn46 residues [1]. While direct IC₅₀ data for the target compound against purified DNA gyrase are not available in peer‑reviewed primary literature, structural analogs of the 7‑oxyacetyl‑amino‑acid coumarin class have demonstrated that linker length modulates inhibitory potency by up to 3‑fold against Gram‑negative gyrase in supercoiling assays [2]. The glycine conjugate (MW 277.23) is also 14 Da lighter than the β‑alanine variant (MW 291.26), which may confer a marginal advantage in passive membrane permeability for Gram‑negative screening applications .
| Evidence Dimension | Linker methylene count and molecular weight |
|---|---|
| Target Compound Data | Glycine linker: n(CH₂) between amide N and carboxyl C = 1; MW = 277.23 g·mol⁻¹ |
| Comparator Or Baseline | β‑Alanine analog (CAS 306280‑16‑0): n(CH₂) = 2; MW = 291.26 g·mol⁻¹ |
| Quantified Difference | ΔMW = 14.03 g·mol⁻¹; Δn(CH₂) = 1 methylene unit |
| Conditions | Structural comparison from vendor catalog data ; class‑level SAR from DNA gyrase supercoiling assays on 7‑oxyacetyl‑amino‑acid coumarin series [2] |
Why This Matters
The one‑carbon linker difference is a discrete structural parameter that can be used to probe gyrase‑B binding pocket tolerance in SAR campaigns; substituting the β‑alanine analog without verification may confound potency interpretation.
- [1] Holdgate, G. A.; Tunnicliffe, A.; Ward, W. H. J.; et al. The Entropic Penalty of Ordered Water Accounts for Weaker Binding of Antibiotic Novobiocin to a Resistant Mutant of DNA Gyrase. Biochemistry 1997, 36 (32), 9663–9673. View Source
- [2] El‑Gamal, K. M.; Sherbiny, F. F.; El‑Morsy, A. M.; et al. Coumarin Derivatives with Potential Anticancer and Antibacterial Activity: Design, Synthesis, VEGFR‑2 and DNA Gyrase Inhibition, and in Silico Studies. Drug Dev. Res. 2023, 84 (3), 456–474. (Reports DNA gyrase IC₅₀ values for 7‑substituted coumarin derivatives with amino‑acid appendages; novobiocin IC₅₀ = 0.17 ± 0.02 µM.) View Source
